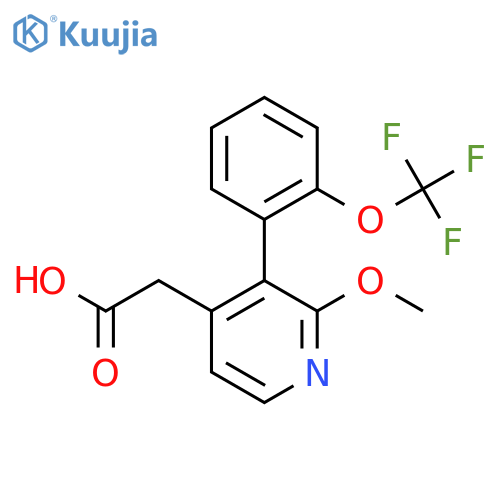

Cas no 1261502-16-2 (2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid

-

- インチ: 1S/C15H12F3NO4/c1-22-14-13(9(6-7-19-14)8-12(20)21)10-4-2-3-5-11(10)23-15(16,17)18/h2-7H,8H2,1H3,(H,20,21)

- InChIKey: LYOIEXXFPPVGBM-UHFFFAOYSA-N

- SMILES: FC(OC1C=CC=CC=1C1C(=NC=CC=1CC(=O)O)OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 8

- 重原子数量: 23

- 回転可能化学結合数: 5

- 複雑さ: 405

- XLogP3: 3.4

- トポロジー分子極性表面積: 68.6

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013004299-500mg |

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |

1261502-16-2 | 97% | 500mg |

$863.90 | 2023-09-03 | |

| Alichem | A013004299-250mg |

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |

1261502-16-2 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A013004299-1g |

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid |

1261502-16-2 | 97% | 1g |

$1460.20 | 2023-09-03 |

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid 関連文献

-

2. Back matter

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acidに関する追加情報

Introduction to 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid (CAS No. 1261502-16-2)

2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261502-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, a family of molecules known for their diverse biological activities and therapeutic potential. The structural features of this compound, particularly its methoxy and trifluoromethoxy substituents, contribute to its unique chemical properties and make it a subject of interest for further exploration in drug discovery and development.

The molecular structure of 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid consists of a pyridine core substituted with a methoxy group at the 2-position and a phenyl ring at the 3-position, which is further modified with a trifluoromethoxy group. This arrangement creates a molecule with potential interactions across multiple biological targets, making it a valuable candidate for investigating novel pharmacological pathways. The presence of fluorine atoms in the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

In recent years, there has been growing interest in pyridine-based compounds due to their role as key scaffolds in the development of bioactive molecules. The pyridine-4-acetic acid moiety, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, derivatives of pyridine-4-carboxylic acid have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The specific substitution pattern in 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid suggests that it may exhibit similar inhibitory effects, although this requires further experimental validation.

One of the most compelling aspects of this compound is its potential application in targeting inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Recent studies have highlighted the role of pyridine derivatives in modulating inflammatory cytokines and signaling pathways. The structural features of 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid, particularly the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating methoxy group, may allow it to interact with specific proteins involved in inflammation.

Furthermore, the compound’s ability to cross the blood-brain barrier has been hypothesized based on its molecular properties. Many therapeutic agents designed for central nervous system (CNS) disorders require efficient penetration into the brain. The balance between lipophilicity and polarizability provided by the fluorinated aromatic ring and acetic acid moiety could facilitate such penetration. This characteristic makes 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid a promising candidate for developing treatments for neurological conditions such as Alzheimer’s disease and Parkinson’s disease.

Another area of interest is the potential use of this compound in oncology research. Pyridine derivatives have been identified as inhibitors of various kinases that are overexpressed in cancer cells. The structural motif present in 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid could mimic natural substrates or inhibitors of these kinases, thereby disrupting cancer cell proliferation and survival. Preliminary computational studies suggest that this compound may bind to active sites of kinases with high affinity, making it a valuable lead compound for further optimization.

The synthesis of 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include functional group transformations such as methylation, halogenation, and condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the complex aromatic ring system efficiently. The use of fluorinated intermediates introduces challenges due to their reactivity but also offers advantages in terms of metabolic stability.

In conclusion, 2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid represents a fascinating molecule with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation in medicinal chemistry. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

1261502-16-2 (2-Methoxy-3-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid) Related Products

- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)

- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)

- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)

- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)

- 2227873-45-0((2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol)

- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)

- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)

- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)